StA-IFN-1

Beschreibung

Eigenschaften

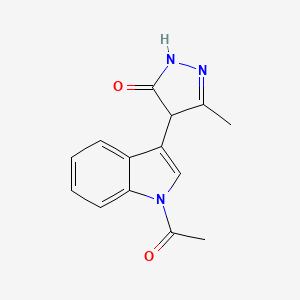

IUPAC Name |

4-(1-acetylindol-3-yl)-3-methyl-1,4-dihydropyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-8-13(14(19)16-15-8)11-7-17(9(2)18)12-6-4-3-5-10(11)12/h3-7,13H,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAAWXPHUVBIOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1C2=CN(C3=CC=CC=C32)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of StA-IFN-1: An Inhibitor of Type I Interferon Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

StA-IFN-1 has been identified as a selective inhibitor of the type I interferon (IFN) induction pathway. This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development purposes. This compound acts upstream of interferon signaling, specifically targeting the production of IFN-β, without affecting the downstream signaling cascade. This selectivity presents a valuable tool for dissecting the intricacies of the innate immune response and for the potential development of therapeutics aimed at modulating aberrant type I IFN production.

Introduction to Type I Interferon Pathway

The type I interferon (IFN) system is a critical component of the innate immune response, particularly in defense against viral infections.[1] The production of type I IFNs, such as IFN-α and IFN-β, is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs). This recognition initiates a signaling cascade that culminates in the activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB), which drive the expression of the IFN-β gene.[1] Once secreted, type I IFNs bind to the IFN-α/β receptor (IFNAR), activating the JAK-STAT signaling pathway, which leads to the expression of hundreds of IFN-stimulated genes (ISGs) that establish an antiviral state.[1]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that selectively targets the type I IFN induction pathway , preventing the production of IFN-β.[1][2] It does not inhibit the downstream IFN signaling pathway that is activated by IFN binding to its receptor.[1][2] This selectivity is a key feature of this compound.

The proposed mechanism of action for this compound involves the inhibition of kinase complexes that are essential for the activation of the IRF3 and NF-κB transcription factors.[1] Specifically, it is suggested that this compound may target the TBK1/IKKε complex, which phosphorylates and activates IRF3, and/or the IKKα/IKKβ complex, which is crucial for the activation of NF-κB.[1] By inhibiting these upstream kinases, this compound effectively blocks the transcription of the IFN-β gene.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound in the type I IFN induction pathway.

Quantitative Data

The inhibitory activity of this compound has been quantified in a cell-based high-throughput screening assay.

| Compound | IC50 (µM) | Assay Type | Reference |

| This compound | 4.1 | GFP reporter assay for IFN induction | [2] |

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.

IFN Induction and Signaling Reporter Assays

A GFP (Green Fluorescent Protein) reporter assay was utilized to screen for inhibitors of the type I IFN induction pathway.[1][2]

-

Cell Line: Human osteosarcoma (U2OS) cells stably expressing a GFP reporter gene under the control of the IFN-β promoter.

-

Induction: Cells were infected with Sendai virus (SeV) to activate the IFN induction pathway.

-

Inhibitor Treatment: Cells were pre-treated with this compound or control compounds (e.g., TPCA-1, a known IKKβ inhibitor) for a specified time before SeV infection.

-

Readout: GFP expression was measured using a fluorescent plate reader. A decrease in GFP signal in the presence of the compound indicated inhibition of IFN-β promoter activity.

-

Specificity Assay: To confirm selectivity, a similar GFP reporter assay was used for the IFN signaling pathway, where the GFP gene is under the control of an IFN-stimulated response element (ISRE). Cells were treated with recombinant IFN-β to activate this pathway. Ruxolitinib (B1666119), a JAK1 inhibitor, was used as a positive control for inhibition of IFN signaling.[2]

Measurement of mRNA Levels

Quantitative real-time PCR (qRT-PCR) was employed to measure the mRNA levels of IFN-β and the IFN-stimulated gene MxA.

-

Cell Line: A549 cells (human lung adenocarcinoma).

-

Treatment: Cells were treated with this compound, ruxolitinib (as a control for signaling inhibition), or a vehicle control, followed by infection with SeV to induce IFN production.

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells and reverse-transcribed to cDNA.

-

qRT-PCR: The expression levels of IFN-β and MxA mRNA were quantified using specific primers and probes. The results were normalized to a housekeeping gene.

-

Expected Outcome: this compound was expected to reduce IFN-β mRNA levels but not MxA mRNA levels, confirming its selectivity for the induction pathway. Conversely, ruxolitinib would reduce MxA mRNA levels but not IFN-β mRNA levels.[1]

IRF3 Nuclear Translocation Assay

Immunofluorescence microscopy was used to visualize the nuclear translocation of IRF3, a key step in the IFN induction pathway.

-

Cell Line: U2OS cells.

-

Treatment: Cells were treated with this compound or a control compound (e.g., BX795, a TBK1/IKKε inhibitor) and then infected with SeV.

-

Immunostaining: Cells were fixed, permeabilized, and stained with an antibody specific for IRF3. A secondary antibody conjugated to a fluorescent dye was used for visualization. Nuclei were counterstained with DAPI.

-

Imaging: Images were acquired using a fluorescence microscope.

-

Analysis: The subcellular localization of IRF3 was assessed. In untreated, infected cells, IRF3 translocates from the cytoplasm to the nucleus. Inhibition by this compound would be indicated by the retention of IRF3 in the cytoplasm.[1]

Experimental Workflow Diagram

The identification of this compound was the result of a high-throughput screening campaign.

Caption: High-throughput screening workflow for the identification of this compound.

Conclusion

This compound is a valuable research tool for studying the type I interferon induction pathway. Its specific mechanism of action, targeting the upstream production of IFN-β without affecting downstream signaling, allows for the precise dissection of this critical innate immune pathway. The data and experimental protocols provided herein offer a comprehensive guide for researchers and drug development professionals interested in utilizing this compound in their studies. Further investigation into the precise molecular target(s) of this compound will be crucial for its potential development as a therapeutic agent for interferon-driven autoimmune or inflammatory diseases.

References

StA-IFN-1: A Potent Inhibitor of the Type I Interferon Induction Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

StA-IFN-1 has been identified as a specific inhibitor of the type I interferon (IFN) induction pathway. This small molecule has demonstrated the ability to suppress the production of IFN-β, a key cytokine in the innate immune response to viral infections and other pathogenic stimuli. With a reported half-maximal inhibitory concentration (IC50) in the low micromolar range, this compound presents a valuable tool for studying the intricacies of the type I IFN system and holds potential as a lead compound for the development of therapeutics targeting diseases driven by excessive type I IFN production. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Type I Interferon Pathway

The type I interferon (IFN) system is a critical component of the innate immune system, providing a first line of defense against viral and other microbial infections. The production of type I IFNs, primarily IFN-α and IFN-β, is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs). This recognition initiates a signaling cascade that culminates in the activation of transcription factors, most notably Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). These transcription factors then drive the expression of the IFN-β gene.

Secreted IFN-β can then act in an autocrine or paracrine manner by binding to the type I IFN receptor (IFNAR). This binding activates the JAK-STAT signaling pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell and modulate the broader immune response. While essential for host defense, dysregulation of the type I IFN pathway can lead to chronic inflammation and contribute to the pathology of autoimmune diseases.

This compound: Mechanism of Action

This compound has been characterized as a selective inhibitor of the type I interferon induction pathway . It specifically curtails the production of IFN-β without affecting the downstream IFN signaling pathway. This selectivity is a key feature, as it allows for the targeted modulation of IFN production at its source.

The primary mechanism of action of this compound is believed to be the inhibition of kinases involved in the activation of the IRF3 and NF-κB transcription factors. It is speculated to target the TBK1/IKKε and/or IKKα/IKKβ kinase complexes, which are crucial for the phosphorylation and subsequent activation of IRF3 and NF-κB, respectively. By inhibiting these upstream kinases, this compound effectively blocks the transcriptional activation of the IFN-β gene.

Quantitative Data for this compound

The inhibitory potency of this compound has been quantified in cell-based assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 4.1 µM | A549 | A549/pr(IFNβ).GFP Reporter Assay | [Gage et al., 2016] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of this compound and the experimental approaches used for its characterization, the following diagrams have been generated using Graphviz.

Type I Interferon Induction and Signaling Pathways

Caption: Type I Interferon Induction and Signaling Pathways.

Experimental Workflow: IFN-β Promoter Reporter Assay

Caption: IFN-β Promoter Reporter Assay Workflow.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to characterize this compound. These are based on the methodologies described in the primary literature.

A549/pr(IFNβ).GFP Reporter Assay for IFN Induction

This assay is designed to quantify the activation of the IFN-β promoter in response to a stimulus.

Materials:

-

A549/pr(IFNβ).GFP reporter cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

Sendai Virus (SeV), Cantell strain (inducer)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader

Procedure:

-

Seed A549/pr(IFNβ).GFP cells in 96-well plates at a density of 2.5 x 10^4 cells per well in 100 µL of complete DMEM.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5%.

-

Remove the culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control (DMEM with DMSO) to the respective wells.

-

Incubate the plates for 2 hours at 37°C.

-

Prepare a working solution of Sendai Virus in serum-free DMEM at a concentration that elicits a robust GFP signal (e.g., 80 hemagglutination units/mL).

-

Add 10 µL of the virus solution to each well (except for the uninfected control wells).

-

Incubate the plates for 18-24 hours at 37°C.

-

Measure the GFP fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for IFN-β and MxA mRNA

This protocol is used to measure the relative mRNA levels of IFN-β (as a marker of IFN induction) and MxA (as a marker of IFN signaling).

Materials:

-

A549 cells

-

This compound

-

Sendai Virus (SeV)

-

Recombinant human IFN-α

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

-

SYBR Green PCR Master Mix

-

Primers for human IFN-β, MxA, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Seed A549 cells in 6-well plates and grow to confluence.

-

For IFN-β induction, pre-treat cells with this compound or vehicle for 2 hours, then infect with SeV for 3-6 hours.

-

For MxA induction, pre-treat cells with this compound or vehicle for 2 hours, then stimulate with recombinant human IFN-α (e.g., 1000 U/mL) for 6 hours.

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Set up the qRT-PCR reactions in triplicate for each sample and primer set using SYBR Green Master Mix. A typical reaction volume is 20 µL, containing 10 µL of master mix, 1 µL of cDNA, and forward and reverse primers at an optimized concentration.

-

Perform the qRT-PCR on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target genes (IFN-β and MxA) to the housekeeping gene.

Western Blot for IRF3 Phosphorylation and Nuclear Translocation

This method is used to assess the phosphorylation status and subcellular localization of IRF3.

Materials:

-

A549 cells

-

This compound

-

Sendai Virus (SeV)

-

RIPA buffer with protease and phosphatase inhibitors

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-IRF3 (Ser396), rabbit anti-IRF3, mouse anti-Lamin B1 (nuclear marker), mouse anti-α-Tubulin (cytoplasmic marker)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed A549 cells and grow to near confluence.

-

Pre-treat cells with this compound or vehicle for 2 hours, then infect with SeV for the desired time points (e.g., 0, 3, 6, 9 hours).

-

For total IRF3 phosphorylation: Lyse the cells directly in RIPA buffer.

-

For IRF3 nuclear translocation: Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-IRF3 at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

For nuclear translocation, probe the same membrane for Lamin B1 and α-Tubulin to confirm the purity of the nuclear and cytoplasmic fractions, respectively. To assess total IRF3 levels, the membrane can be stripped and re-probed with an anti-IRF3 antibody.

Conclusion

This compound is a valuable research tool for dissecting the type I interferon induction pathway. Its specific inhibitory action on IFN-β production, with a well-defined IC50, makes it a useful compound for in vitro studies. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to investigate the role of type I IFN in health and disease and to explore its potential as a starting point for the development of novel immunomodulatory therapies. Further studies to elucidate its precise molecular target and to evaluate its in vivo efficacy and safety are warranted.

StA-IFN-1: A Technical Guide to its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of StA-IFN-1, a small molecule inhibitor of the type I interferon (IFN) induction pathway. The information presented herein is compiled from primary research and is intended to serve as a comprehensive resource for professionals in the fields of immunology, virology, and drug development.

Introduction

The production of type I interferons (IFNs) is a critical component of the innate immune response to pathogens. However, dysregulation of this pathway can lead to chronic inflammation and autoimmune disorders. Small molecule modulators of the IFN response, therefore, hold significant therapeutic potential. This compound was identified through a cell-based high-throughput screening campaign as a novel inhibitor of the IFN-induction pathway. This document details the key characteristics of this compound, the experimental protocols used for its characterization, and its mechanism of action within the context of the type I IFN signaling cascade.

Data Presentation: Key Quantitative Data

The following tables summarize the essential quantitative data for this compound.

| Parameter | Value | Assay Type | Cell Line | Notes |

| IC50 | 4.1 µM | IFN-Induction GFP Reporter Assay | 293T-IFNβ-eGFP | Measures inhibition of IFN-β promoter activation.[1] |

| Experiment | Target mRNA | Effect of this compound | Induction Method | Cell Line |

| mRNA Expression Analysis | IFN-β | Reduction | Sendai Virus (SeV) Infection | A549 |

| MxA | No significant reduction | Purified IFN-α Treatment | A549 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

High-Throughput Screening (HTS) for Inhibitors of the IFN-Induction Pathway

This primary screen was designed to identify small molecules that inhibit the activation of the IFN-β promoter following viral infection.

-

Cell Line: 293T cells stably expressing an enhanced Green Fluorescent Protein (eGFP) reporter gene under the control of the human IFN-β promoter (293T-IFNβ-eGFP).

-

Assay Format: 384-well microplates.

-

Induction: Cells were infected with Sendai virus (Cantell strain) to activate the IFN-induction pathway.

-

Compound Treatment: A diversity library of 15,667 small molecules was added to the cells prior to infection.

-

Detection: eGFP expression was measured to quantify the activation of the IFN-β promoter.

-

Validation: Hit compounds were validated for their ability to specifically inhibit the IFN-induction pathway.[1][2]

Counter-Screen for Specificity: IFN-Signaling Pathway Assay

To ensure that the identified compounds were specific to the IFN-induction pathway and not the downstream IFN-signaling pathway, a counter-screen was employed.

-

Cell Line: A549 cells with an eGFP reporter gene under the control of an IFN-stimulated response element (ISRE) containing the MxA promoter.

-

Assay Format: 384-well microplates.

-

Activation: The IFN-signaling pathway was activated by treating the cells with purified recombinant human IFN-α.

-

Compound Treatment: Validated hits from the primary screen were tested in this assay.

-

Detection: eGFP expression was measured to quantify the activation of the MxA promoter. This compound did not show inhibitory activity in this assay.

Analysis of Endogenous mRNA Levels

The effect of this compound on the expression of endogenous interferon-stimulated genes was quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Cell Line: A549 human lung carcinoma cells.

-

Treatment: Cells were pre-treated with this compound for 2 hours.

-

Induction of IFN-β: Cells were infected with Sendai virus for 3 hours.

-

Induction of MxA: Cells were treated with purified IFN-α for 18 hours.[3]

-

RNA Extraction and cDNA Synthesis: Total cellular RNA was extracted and reverse transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA was used as a template for quantitative PCR to amplify IFN-β and MxA sequences using specific primers.

-

Quantification: Absolute quantification was performed using a standard curve of known DNA concentrations, and the results were expressed as a percentage of the control.[3]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using the DOT language to visually represent the key pathways and experimental procedures.

Caption: this compound inhibits the IFN-induction pathway at or upstream of IRF3 phosphorylation.

Caption: this compound does not inhibit the downstream IFN-signaling pathway.

Caption: High-throughput screening workflow for the identification of this compound.

References

StA-IFN-1: A Technical Guide to its Role in Modulating Innate Immune Responses

A Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

StA-IFN-1 is a selective small molecule inhibitor of the type I interferon (IFN) induction pathway. Identified through high-throughput screening, it presents a valuable tool for the study of innate immunity and a potential scaffold for the development of therapeutics targeting interferon-driven pathologies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Introduction

The innate immune system's rapid response to pathogens is critical for host defense. A central component of this response is the production of type I interferons (IFNs), potent cytokines that establish an antiviral state and orchestrate broader immune responses. The induction of type I IFNs is tightly regulated, as aberrant or chronic production is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. Small molecule modulators of this pathway are therefore of significant interest.

This compound emerged from a cell-based high-throughput screen as a specific inhibitor of the IFN induction pathway, demonstrating selectivity for this cascade over the downstream IFN signaling pathway. This guide consolidates the current knowledge of this compound, offering a detailed technical resource for its application in research and drug development.

Mechanism of Action and Signaling Context

This compound functions by inhibiting the signal transduction cascade that leads to the transcription of type I IFN genes. The primary mechanism of action is believed to be the inhibition of the TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) complex. These kinases are crucial for the phosphorylation and subsequent activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor for the IFN-β gene.

The initial characterization of this compound utilized Sendai virus (SeV) to stimulate the IFN induction pathway. SeV, a single-stranded RNA virus, is primarily recognized by the cytosolic pattern recognition receptor (PRR) Retinoic acid-inducible gene I (RIG-I). This recognition event initiates a signaling cascade that converges on the activation of the TBK1/IKKε complex, leading to IRF3 phosphorylation. By inhibiting this complex, this compound effectively blocks the downstream production of IFN-β.

Signaling Pathway Diagram

Quantitative Data

This compound exhibits a dose-dependent inhibition of the type I IFN induction pathway. The following tables summarize the key quantitative data from the primary characterization of the compound.

| Parameter | Value | Assay | Cell Line | Stimulus | Reference |

| IC50 | 4.1 µM | IFN-β Promoter-driven GFP Reporter | A549 | Sendai Virus | [1][2][3] |

| Experiment | This compound Concentration | Effect | Cell Line | Stimulus | Reference |

| IFN-β mRNA levels | 10 µM | Significant reduction | A549 | Sendai Virus | [1][4] |

| MxA mRNA levels | 10 µM | No significant effect | A549 | Purified IFN-α | [1][4] |

| IRF3 Phosphorylation | Not specified | Moderate reduction | A549 | Sendai Virus |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

IFN-β Promoter-driven GFP Reporter Assay

This assay quantifies the activation of the IFN-β promoter in response to a stimulus.

Workflow Diagram:

Methodology:

-

Cell Seeding: A549 cells stably expressing Green Fluorescent Protein (GFP) under the control of the human IFN-β promoter (A549/pr(IFNβ).GFP) are seeded in 96-well plates.

-

Compound Treatment: After 24 hours, cells are pre-treated with various concentrations of this compound or vehicle control (DMSO) for 2 hours.

-

Stimulation: Cells are then infected with Sendai virus to induce the IFN-β promoter.

-

Incubation: The plates are incubated for 18 hours to allow for GFP expression.

-

Data Acquisition: GFP fluorescence is measured using a plate reader. The IC50 value is calculated from the dose-response curve.

Quantitative Real-Time PCR (RT-qPCR) for IFN-β and MxA mRNA

This method is used to quantify the levels of specific messenger RNA transcripts.

Methodology:

-

RNA Extraction: Total cellular RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for quantitative PCR using primers specific for IFN-β, MxA, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Western Blot for Phosphorylated IRF3 (pIRF3)

This technique is employed to detect the phosphorylated, active form of the IRF3 transcription factor.

Methodology:

-

Cell Lysis: A549 cells are treated as described for the RT-qPCR experiment (Sendai virus infection with or without this compound pre-treatment). At the desired time point, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated IRF3 (e.g., at Ser396). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate. The membrane can be stripped and re-probed with an antibody for total IRF3 as a loading control.

Selectivity and Broader Innate Immune Modulation

The initial characterization of this compound demonstrated its selectivity for the IFN induction pathway over the IFN signaling pathway. However, the specificity of its inhibitory activity across different PRR pathways that lead to IFN induction has not been extensively reported. The primary stimulus used in its discovery was Sendai virus, which activates the RIG-I pathway. Further studies are required to determine the efficacy of this compound in inhibiting IFN production stimulated by agonists of other PRRs, such as Toll-like receptors (TLRs) (e.g., poly(I:C) for TLR3, LPS for TLR4) and the stimulator of interferon genes (STING) pathway (e.g., cGAMP).

Conclusion and Future Directions

This compound is a valuable chemical probe for investigating the type I interferon induction pathway. Its specificity for this pathway makes it a useful tool to dissect the roles of IFN induction in various biological processes, from viral immunity to autoimmune and inflammatory conditions.

Future research should focus on:

-

Elucidating the precise molecular target(s) of this compound within the TBK1/IKKε complex.

-

Characterizing the dose-response effects of this compound on the phosphorylation of IRF3 and other key signaling intermediates.

-

Determining the selectivity profile of this compound across a range of PRR-mediated IFN induction pathways.

-

Evaluating the efficacy of this compound in various cell types and in in vivo models of disease.

A deeper understanding of this compound's biological activities will further enhance its utility as a research tool and inform its potential for therapeutic development.

References

Understanding the Selectivity of StA-IFN-1 for Interferon Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

StA-IFN-1 has been identified as a potent inhibitor of the type I interferon (IFN) induction pathway. This technical guide provides an in-depth analysis of the selectivity and mechanism of action of this compound. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. Understanding the specificity of this compound is crucial for its potential development as a therapeutic agent to modulate immune responses in various pathological conditions.

Introduction to this compound and Interferon Induction

Interferons are a family of cytokines that play a critical role in the innate immune response, particularly against viral infections. They are broadly classified into three types: type I (e.g., IFN-α, IFN-β), type II (IFN-γ), and type III (IFN-λ). The induction of type I interferons is a tightly regulated process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs). This recognition triggers a signaling cascade that culminates in the activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB), which drive the expression of type I IFN genes.

This compound is a small molecule inhibitor that has been shown to specifically target this induction pathway. Its selectivity is a key aspect of its potential therapeutic utility, as off-target effects on other signaling pathways could lead to undesirable side effects. This guide delves into the specifics of this compound's selectivity for different interferon types and the underlying molecular mechanism.

Quantitative Data on this compound Activity

The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) for the induction of IFN-β. While comprehensive data on its selectivity across all interferon subtypes is still emerging, the available information points to a specific action on the type I IFN induction pathway.

| Parameter | Value | Assay Conditions | Reference |

| IC50 for IFNβ Induction | 4.1 µM | A549 cells infected with Sendai virus (SeV) | [1] |

| Effect on IFN-α Induction | Data not available | - | - |

| Effect on IFN-γ Induction | Not expected to be a direct inhibitor | Based on its mechanism targeting the type I IFN induction pathway | Inferred |

| Effect on ISG MxA mRNA levels | No significant inhibition | A549 cells stimulated with purified IFN-α | [1] |

Note: The lack of direct inhibition of IFN-stimulated gene (ISG) MxA, which is downstream of the IFN receptor signaling pathway, underscores the selectivity of this compound for the induction of type I IFNs rather than the subsequent signaling cascade.

Mechanism of Action: Targeting the TBK1/IKKε Axis

This compound is hypothesized to exert its inhibitory effect by targeting the serine/threonine kinases TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These kinases are central to the phosphorylation and activation of IRF3, a critical step in the induction of type I IFNs. By inhibiting TBK1 and/or IKKε, this compound prevents the nuclear translocation of IRF3 and its subsequent binding to the IFN-β promoter.

Caption: this compound inhibits the IFN induction pathway by targeting TBK1/IKKε.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the selectivity and mechanism of action of this compound.

Cell Culture and Reagents

-

Cell Lines: A549 (human lung adenocarcinoma) and HEK293T (human embryonic kidney) cells are suitable for these studies. They should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

This compound: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) and store at -20°C. The final concentration of DMSO in cell culture should not exceed 0.1%.

-

Inducers:

-

Sendai Virus (SeV): A potent inducer of type I IFNs. Use at a concentration that elicits a robust IFN response.

-

Polyinosinic:polycytidylic acid (Poly(I:C)): A synthetic analog of double-stranded RNA that activates TLR3 and RIG-I-like receptors. Transfect into cells using a suitable transfection reagent.[2]

-

-

Antibodies:

-

Primary antibodies: Rabbit anti-phospho-IRF3 (Ser396), rabbit anti-total IRF3, and mouse anti-GAPDH.

-

Secondary antibodies: HRP-conjugated goat anti-rabbit IgG and goat anti-mouse IgG.

-

Measurement of Interferon Induction by quantitative Real-Time PCR (qRT-PCR)

This protocol quantifies the mRNA levels of different interferons following treatment with this compound and an inducer.

-

Cell Seeding: Seed A549 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 2 hours.

-

Induction: Induce interferon production by infecting the cells with SeV or transfecting with Poly(I:C).

-

RNA Extraction: At 6-8 hours post-induction, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for IFN-α, IFN-β, IFN-γ, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of each interferon gene using the ΔΔCt method. Plot the results as a percentage of the induced control (DMSO-treated, induced cells).

Caption: Experimental workflow for quantifying interferon mRNA levels.

Analysis of IRF3 Phosphorylation by Western Blot

This protocol assesses the effect of this compound on the phosphorylation of IRF3.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the qRT-PCR protocol, using 6-well plates and a cell density of 1 x 10^6 cells/well.

-

Induction: Induce the cells with SeV or Poly(I:C) for 2-4 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total IRF3 and GAPDH (as a loading control).

In Vitro Kinase Assay for TBK1/IKKε Inhibition

This assay directly measures the inhibitory activity of this compound on TBK1 and IKKε kinases.

-

Reagents:

-

Recombinant human TBK1 and IKKε enzymes.

-

Kinase substrate (e.g., a peptide substrate for TBK1/IKKε).

-

ATP.

-

Kinase assay buffer.

-

ADP-Glo™ Kinase Assay kit or similar.[3]

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase, substrate, and varying concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Expected Results and Interpretation

-

Selectivity for Type I IFN Induction: Based on its proposed mechanism, this compound is expected to inhibit the induction of both IFN-α and IFN-β, as both are regulated by the TBK1/IKKε-IRF3 axis. The extent of inhibition for each may vary depending on the specific cellular context and the relative contribution of this pathway to their induction. This compound is not expected to directly inhibit the induction of IFN-γ, as type II interferon production is primarily regulated by different signaling pathways involving STAT1 and T-bet, typically in response to stimuli like IL-12 in T cells and NK cells.

-

Inhibition of IRF3 Phosphorylation: Western blot analysis should demonstrate a dose-dependent decrease in the phosphorylation of IRF3 at Ser396 in cells treated with this compound prior to induction. Total IRF3 levels should remain unchanged.

-

Direct Kinase Inhibition: The in vitro kinase assay should confirm the direct inhibitory effect of this compound on the enzymatic activity of TBK1 and/or IKKε.

Conclusion

This compound is a valuable tool for studying the type I interferon induction pathway and holds promise as a therapeutic candidate for inflammatory and autoimmune diseases where this pathway is dysregulated. Its selectivity for the induction pathway, mediated through the inhibition of TBK1/IKKε, makes it a specific modulator of the innate immune response. The experimental protocols outlined in this guide provide a framework for further investigation into the precise selectivity and mechanism of action of this compound, facilitating its development and application in biomedical research and drug discovery.

References

StA-IFN-1's Impact on IFN-β mRNA Levels: A Technical Overview

This guide provides an in-depth analysis of the effects of StA-IFN-1 on interferon-beta (IFN-β) messenger RNA (mRNA) levels. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive look at the quantitative data, experimental methodologies, and underlying signaling pathways.

Quantitative Data Summary

The inhibitory effect of this compound on IFN-β mRNA expression was quantified in A549 cells following Sendai virus (SeV) infection. The data from this key experiment is summarized below.

| Treatment Group | IFN-β mRNA Levels (% of Control) | Statistical Significance (p-value) |

| DMSO + SeV (Control) | 100% | N/A |

| This compound + SeV | Significantly Reduced | < 0.0001 |

| StA-IFN-4 + SeV | Significantly Reduced | < 0.0001 |

| TPCA-1 + SeV | Significantly Reduced | < 0.0001 |

Data represents the mean of three independent experiments, each performed in triplicate. Statistical significance was determined using a Student's t-test comparing compound treatment to the DMSO control.[1]

Experimental Protocols

The following sections detail the methodologies employed to assess the impact of this compound on IFN-β mRNA levels.

Cell Culture and Treatment

A549 cells were the cellular model used in these experiments. The cells were treated with the specified compounds two hours prior to activation with Sendai virus (SeV). This pre-treatment allows for the assessment of the compound's ability to modulate the subsequent IFN-β response triggered by the viral infection.[1]

RNA Extraction and Reverse Transcription

Three hours after SeV infection, total cellular RNA was extracted from the A549 cells. This extracted RNA was then reverse transcribed to generate complementary DNA (cDNA). This cDNA serves as the template for the subsequent quantitative PCR analysis.[1]

Quantitative Polymerase Chain Reaction (qPCR)

The resulting cDNA was used as a template for quantitative PCR (qPCR) to amplify the IFN-β sequences using specific primers. The cycle threshold (Ct) values obtained from the qPCR were subjected to absolute quantitation using a 6-point standard curve with DNA of a known concentration. These values were then converted into a percentage of the control to determine the relative IFN-β mRNA levels.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in IFN-β production and the experimental workflow used to quantify the effects of this compound.

References

An In-depth Technical Guide to StA-IFN-1: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

StA-IFN-1 is a small molecule inhibitor of the type I interferon (IFN) induction pathway.[1][2][3] Identified through high-throughput screening, this compound presents a valuable tool for research into the innate immune system and holds potential for therapeutic applications where modulation of the type I IFN response is desired. This technical guide provides a comprehensive overview of the chemical properties, structure, and the experimental methodologies used to characterize this compound.

Chemical Properties and Structure

This compound is a synthetic organic compound with the formal name 4-(1-acetyl-1H-indol-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃N₃O₂ | [1] |

| Molecular Weight | 255.3 g/mol | [1] |

| CAS Number | 300839-31-0 | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 3 mg/mL, DMSO: 5 mg/mL, DMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL | [1] |

| UV max | 229, 305 nm | [1] |

| SMILES | O=C(C)N1C=C(C2C(C)=NNC2=O)C3=CC=CC=C31 | [1] |

| InChI Key | LWAAWXPHUVBIOH-UHFFFAOYSA-N | [1] |

Mechanism of Action

This compound selectively inhibits the type I interferon induction pathway. It has been demonstrated to reduce the production of IFN-β mRNA levels.[1][3] Crucially, it does not affect the downstream IFN signaling pathway, as evidenced by its lack of effect on the expression of the interferon-stimulated gene (ISG) MxA.[1][3] The inhibitory action of this compound has been localized to a point at or upstream of the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[3]

Signaling Pathway of Type I Interferon Induction and Site of this compound Inhibition

The following diagram illustrates the canonical type I interferon induction pathway, highlighting the proposed site of inhibition by this compound.

Caption: Type I IFN induction pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

IFN-β Promoter eGFP Reporter Assay for High-Throughput Screening

This assay was utilized for the initial identification of this compound from a small molecule library.[3]

Objective: To identify compounds that inhibit the activation of the IFN-β promoter in response to a viral mimic.

Cell Line: A549/pr(IFN-β).eGFP reporter cell line. This is a human alveolar adenocarcinoma cell line stably transfected with a plasmid containing the enhanced Green Fluorescent Protein (eGFP) gene under the control of the human IFN-β promoter.[1]

Methodology:

-

Cell Seeding: A549/pr(IFN-β).eGFP cells are seeded into 384-well plates at a density of 1.2 x 10⁴ cells per well and incubated for 24 hours.

-

Compound Addition: The small molecule library compounds, including this compound, are added to the wells at a final concentration of 10 µM.

-

Induction of IFN-β Promoter: The IFN-β promoter is activated by infection with Sendai virus (Cantell strain) at a multiplicity of infection (MOI) of 10.

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

eGFP Measurement: The expression of eGFP is measured using a fluorescent plate reader. The percentage of inhibition is calculated relative to control wells treated with DMSO.

Western Blot Analysis of IRF3 Phosphorylation

This experiment was conducted to determine the point of inhibition of this compound within the IFN induction pathway.

Objective: To assess the effect of this compound on the phosphorylation of IRF3.

Cell Line: A549 cells.

Methodology:

-

Cell Culture and Treatment: A549 cells are seeded in 6-well plates. Once confluent, the cells are pre-treated with this compound (10 µM) for 1 hour.

-

Induction: The cells are then infected with Sendai virus (MOI of 10) for 8 hours to induce IRF3 phosphorylation.

-

Cell Lysis: The cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 10% polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated IRF3 (p-IRF3, Ser396).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The membrane is stripped and re-probed with a primary antibody for total IRF3 as a loading control.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

High-Throughput Screening Workflow

The discovery of this compound was the result of a systematic high-throughput screening campaign. The general workflow is outlined below.

Caption: High-throughput screening workflow for the identification of this compound.

Conclusion

This compound is a well-characterized inhibitor of the type I interferon induction pathway. Its specific mechanism of action, targeting a step at or upstream of IRF3 phosphorylation, makes it a valuable molecular probe for dissecting the intricacies of innate immune signaling. The detailed chemical data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to explore its therapeutic potential.

References

- 1. Modular cell-based platform for high throughput identification of compounds that inhibit a viral interferon antagonist of choice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.2. Cell-based IFN induction and signaling reporter assays [bio-protocol.org]

- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

A Technical Guide to StA-IFN-1: An Inhibitor of the Type I Interferon Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of StA-IFN-1, a small molecule inhibitor of the type I interferon (IFN) induction pathway. This document details the foundational research, mechanism of action, experimental protocols, and quantitative data associated with this compound, serving as a vital resource for researchers in immunology, virology, and drug development.

Introduction to this compound

This compound, with the chemical name 4-(1-acetyl-1H-indol-3-yl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, is a selective inhibitor of the type I interferon (IFN) induction pathway.[1] It was identified through a high-throughput screen for compounds that modulate the IFN-β promoter.[2] this compound effectively inhibits the production of IFN-β, a key cytokine in the innate immune response to viral and other pathogenic challenges.[3][4][5]

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50). This value was determined in a GFP reporter assay for IFN induction.

| Compound | Parameter | Value | Assay | Reference |

| This compound | IC50 | 4.1 µM | GFP reporter assay for IFN induction | --INVALID-LINK--[3][4][5][6] |

Mechanism of Action

This compound selectively targets the IFN induction pathway, which is responsible for the initial production of type I interferons in response to pathogen-associated molecular patterns (PAMPs). Crucially, it does not affect the downstream IFN signaling pathway, which is activated by secreted interferons.[1][4] This selectivity was demonstrated by its ability to reduce IFN-β mRNA levels but not the mRNA levels of the interferon-stimulated gene (ISG) MxA.[1][4]

The proposed mechanism of action for this compound involves the inhibition of kinase complexes that are critical for the activation of two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). Specifically, this compound is thought to target the TBK1/IKKε and/or IKKα/IKKβ kinase complexes.[2]

Signaling Pathway of Type I Interferon Induction and Inhibition by this compound

The following diagram illustrates the signaling cascade leading to type I interferon production and the proposed point of inhibition by this compound.

Detailed Experimental Protocols

The foundational research on this compound utilized several key experimental protocols to characterize its activity.

Cell Culture and Reagents

-

Cell Line: A549 cells, a human lung adenocarcinoma cell line, were used for all experiments.

-

Inducer: Sendai virus (SeV), Cantell strain, was used to activate the IFN induction pathway.

-

Compounds: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO).

GFP Reporter Assay for IFN Induction

This assay was the primary method used for the high-throughput screening that identified this compound.

-

Principle: A549 cells were engineered to express Green Fluorescent Protein (GFP) under the control of the IFN-β promoter. Activation of the IFN induction pathway leads to the transcription of the IFN-β gene and, consequently, the expression of GFP.

-

Protocol:

-

Seed A549/pr(IFNβ).GFP reporter cells in 384-well plates.

-

Treat cells with this compound or control compounds at various concentrations.

-

After a 2-hour incubation, infect the cells with Sendai virus to induce the IFN pathway.

-

Incubate for an appropriate time to allow for GFP expression.

-

Measure GFP fluorescence using a plate reader to quantify the level of IFN-β promoter activation. The reduction in GFP signal in the presence of this compound indicates its inhibitory activity.

-

Quantitative Reverse Transcription PCR (qRT-PCR) for mRNA Quantification

This method was used to confirm the effect of this compound on the transcription of specific genes.

-

Principle: qRT-PCR measures the amount of a specific mRNA transcript in a sample, providing a quantitative measure of gene expression.

-

Protocol:

-

Treat A549 cells with 10 µM this compound for 2 hours.

-

For IFN induction analysis, infect the cells with Sendai virus for 4 hours.

-

For IFN signaling analysis, treat the cells with purified IFN-α for 16 hours.

-

Extract total cellular RNA using a suitable method (e.g., Trizol).

-

Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Perform quantitative PCR using primers specific for IFN-β and MxA, along with a housekeeping gene for normalization.

-

Analyze the data to determine the relative fold change in mRNA levels in treated versus untreated cells.

-

Experimental Workflow for Characterizing this compound

The following diagram outlines the general workflow used in the foundational research to identify and characterize this compound.

Conclusion

This compound is a valuable research tool for studying the intricacies of the type I interferon induction pathway. Its selectivity for the induction pathway over the signaling pathway makes it a precise instrument for dissecting the cellular response to pathogens. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate this compound into their studies of innate immunity and the development of novel therapeutics targeting this critical pathway. Further research is warranted to fully elucidate its molecular targets and to explore its potential in various disease models.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Identification of Novel Inhibitors of the Type I Interferon Induction Pathway Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. InvivoChem [invivochem.com]

StA-IFN-1's Interaction with the IKKβ Component: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

StA-IFN-1 has been identified as a selective inhibitor of the type I interferon (IFN) induction pathway, playing a crucial role in the innate immune response. This technical guide provides an in-depth analysis of the putative interaction between this compound and the IκB kinase β (IKKβ) component, a key kinase in the signaling cascade leading to the activation of the transcription factor NF-κB and subsequent IFN-β production. While direct quantitative data on the binding affinity and inhibition kinetics remain to be fully elucidated, existing evidence strongly suggests that this compound exerts its inhibitory effect through the modulation of IKKβ activity. This document summarizes the available quantitative data, details relevant experimental protocols for further investigation, and presents signaling pathway and experimental workflow diagrams to facilitate a comprehensive understanding of this compound's mechanism of action.

Quantitative Data Summary

This compound has been characterized as an inhibitor of the type I interferon induction pathway. The primary quantitative measure of its activity is the half-maximal inhibitory concentration (IC50) determined in a cell-based reporter assay.

| Compound | Assay Type | Target Pathway | IC50 Value | Reference |

| This compound | eGFP Reporter Assay (IFN-β Promoter) | IFN Induction | 4.1 µM | [1][2] |

| TPCA-1 | Kinase Assay | IKKβ | 17.9 nM | [3][4] |

Note: Direct quantitative data for this compound's binding affinity (Kd) or inhibition constant (Ki) against IKKβ are not currently available in published literature. The primary study identifying this compound suggests its mechanism is similar to TPCA-1, a known IKKβ inhibitor, but states that further target deconvolution is required to definitively identify its molecular target.[1][2]

Signaling Pathways

The type I interferon induction pathway is a critical component of the innate immune response to pathogens. Upon recognition of pathogen-associated molecular patterns (PAMPs), a signaling cascade is initiated, leading to the activation of transcription factors such as NF-κB and IRF3, which together induce the expression of IFN-β. IKKβ is a central kinase in the NF-κB activation arm of this pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the validation and further characterization of the this compound-IKKβ interaction. Below are methodologies for key experiments.

In Vitro IKKβ Kinase Assay

This assay directly measures the inhibitory effect of this compound on the kinase activity of IKKβ.

Objective: To determine the IC50 of this compound for IKKβ.

Materials:

-

Recombinant human IKKβ enzyme

-

GST-IκBα (1-54) substrate

-

This compound

-

TPCA-1 (positive control)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)[5]

-

384-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a serial dilution of this compound and the positive control (TPCA-1) in DMSO.

-

In a 384-well plate, add the kinase buffer, recombinant IKKβ, and the GST-IκBα substrate.

-

Add the diluted this compound, TPCA-1, or DMSO (vehicle control) to the respective wells and incubate for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP (for ADP-Glo™ assay).

-

Incubate the reaction for 60 minutes at 30°C.

-

For [γ-³²P]ATP method: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ method: Add the ADP-Glo™ Reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence using a luminometer.[5]

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP) for Target Engagement

This assay can provide evidence of a direct or indirect interaction between this compound and IKKβ within a cellular context.

Objective: To determine if this compound interacts with the IKK complex in cells.

Materials:

-

HEK293T or other suitable cell line

-

Expression vector for FLAG-tagged IKKβ

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-FLAG antibody

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

-

Antibodies for Western blotting (anti-IKKβ, anti-IKKα, anti-NEMO)

Procedure:

-

Transfect cells with the FLAG-IKKβ expression vector.

-

After 24-48 hours, treat the cells with this compound or DMSO for a specified time.

-

Lyse the cells and collect the supernatant containing the protein lysate.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody to form immune complexes.

-

Add protein A/G beads to capture the immune complexes.

-

Wash the beads extensively to remove non-specific binding proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against IKKβ, IKKα, and NEMO to confirm the pull-down of the IKK complex.

-

A successful co-immunoprecipitation would show the presence of IKKβ and its known binding partners in the eluate. While this does not directly show this compound binding, a change in the complex composition or post-translational modifications in the presence of this compound could suggest an interaction. For direct evidence of small molecule-protein interaction, more advanced techniques like cellular thermal shift assay (CETSA) or photo-affinity labeling would be required.

Conclusion and Future Directions

This compound is a promising inhibitor of the type I interferon induction pathway, with evidence suggesting IKKβ as a primary target. The lack of direct quantitative data on this interaction highlights a critical area for future research. The experimental protocols outlined in this guide provide a framework for elucidating the precise mechanism of action of this compound. Determining the binding affinity, inhibition kinetics, and specificity of this compound for IKKβ will be instrumental in its development as a potential therapeutic agent for diseases where the type I interferon response is dysregulated. Further studies employing techniques such as cellular thermal shift assays (CETSA), isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) would be invaluable in quantitatively characterizing the direct interaction between this compound and IKKβ.

References

- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 2. Identification of Novel Inhibitors of the Type I Interferon Induction Pathway Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. TPCA-1 | Cell Signaling Technology [cellsignal.com]

- 5. promega.com [promega.com]

StA-IFN-1: A Technical Guide to a Selective Inhibitor of the Interferon Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key features of StA-IFN-1, a small molecule inhibitor of the type I interferon (IFN) induction pathway. The information is compiled from various supplier datasheets and peer-reviewed scientific literature to support researchers and professionals in drug development and related fields.

Core Properties of this compound

This compound is a selective inhibitor of the interferon induction pathway, a critical component of the innate immune response to pathogens. Its inhibitory activity has been characterized with a specific IC50 value, and it demonstrates selectivity for the induction pathway over the subsequent signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as reported by various suppliers.

| Property | Value | Source(s) |

| Chemical Name | 4-(1-acetyl-1H-indol-3-yl)-5-methyl-1,2-dihydropyrazol-3-one | Cayman Chemical |

| CAS Number | 300839-31-0 | Amsbio, Cayman Chemical, MedchemExpress |

| Molecular Formula | C₁₄H₁₃N₃O₂ | Cayman Chemical |

| Molecular Weight | 255.3 g/mol | Cayman Chemical |

| Purity | ≥98% | Cayman Chemical |

| IC50 | 4.1 µM (in an IFN induction GFP reporter assay) | Amsbio, Cayman Chemical, MedchemExpress, Gage et al., 2016 |

| Formulation | Crystalline solid | Cayman Chemical |

| Storage Temperature | -20°C | Amsbio, Cayman Chemical |

Solubility

| Solvent | Concentration | Source(s) |

| DMSO | 5 mg/mL | Cayman Chemical |

| DMF | 3 mg/mL | Cayman Chemical |

| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | Cayman Chemical |

Mechanism of Action and Signaling Pathways

This compound selectively targets the interferon induction pathway, which is responsible for the initial production of type I interferons (like IFN-β) upon recognition of pathogen-associated molecular patterns (PAMPs). This is distinct from the interferon signaling pathway, which is activated by interferons binding to their receptors on target cells.

The datasheets indicate that this compound reduces the levels of IFN-β mRNA but not the mRNA of the interferon-stimulated gene (ISG) MxA.[1][2][3] This demonstrates its specificity for the induction pathway. The primary research publication suggests that this compound may act as a kinase inhibitor targeting the TBK1/IKKε and/or IKKα/IKKβ kinase complexes, which are crucial for the activation of the transcription factors IRF3 and NF-κB, respectively.

Interferon Induction Pathway

The following diagram illustrates the simplified type I interferon induction pathway and the putative point of inhibition by this compound.

Caption: Simplified diagram of the IFN induction pathway and the inhibitory action of this compound.

Interferon Signaling Pathway (Not inhibited by this compound)

For clarity, the following diagram shows the interferon signaling pathway, which is not affected by this compound.

Caption: Simplified diagram of the IFN signaling pathway, which is not inhibited by this compound.

Key Experimental Protocols

The following sections describe the methodologies for the key experiments cited in the characterization of this compound.

IFN Induction GFP Reporter Assay

This assay is used to quantify the activation of the interferon induction pathway and to determine the IC50 of inhibitors like this compound.

Principle: A stable cell line is engineered to express Green Fluorescent Protein (GFP) under the control of the IFN-β promoter. When the interferon induction pathway is activated (e.g., by viral infection or a synthetic ligand), the IFN-β promoter is activated, leading to the expression of GFP. The intensity of the GFP signal is directly proportional to the activation of the pathway. Inhibitors of this pathway will reduce GFP expression.

Detailed Methodology:

-

Cell Line: A human cell line, such as HEK293 or A549, is stably transfected with a reporter plasmid containing the GFP gene downstream of the human IFN-β promoter.

-

Cell Seeding: The reporter cells are seeded into 96-well or 384-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included. The cells are typically pre-incubated with the compound for 1-2 hours.

-

Induction: The interferon induction pathway is activated by adding an inducer, such as Sendai virus (SeV) or a synthetic dsRNA analog like poly(I:C).

-

Incubation: The plates are incubated for a period sufficient to allow for GFP expression, typically 18-24 hours.

-

Measurement: GFP fluorescence is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 520 nm emission).

-

Data Analysis: The fluorescence intensity in the compound-treated wells is normalized to the vehicle control. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Experimental Workflow: IFN Induction GFP Reporter Assay

Caption: Workflow for the IFN induction GFP reporter assay to determine the IC50 of this compound.

Quantification of IFN-β and MxA mRNA Levels

This experiment is performed to confirm the selectivity of this compound for the interferon induction pathway.

Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the mRNA levels of IFN-β (a product of the induction pathway) and MxA (a product of the signaling pathway). A selective inhibitor of the induction pathway will decrease IFN-β mRNA but not MxA mRNA when the signaling pathway is directly stimulated.

Detailed Methodology:

-

Cell Culture and Treatment:

-

For IFN-β mRNA: A suitable cell line (e.g., A549) is treated with this compound or a vehicle control, followed by induction of the interferon induction pathway (e.g., with Sendai virus).

-

For MxA mRNA: The same cell line is treated with this compound or a vehicle control, followed by direct stimulation of the interferon signaling pathway with recombinant IFN-α or IFN-β.

-

-

RNA Extraction: After an appropriate incubation period (e.g., 3-6 hours for IFN-β, 18 hours for MxA), total RNA is extracted from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for IFN-β, MxA, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The qPCR reaction includes a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe that allows for the quantification of the amplified DNA in real-time.

-

Data Analysis: The relative mRNA expression levels are calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Experimental Workflow: mRNA Quantification by qPCR

Caption: Workflow for quantifying IFN-β and MxA mRNA levels to assess the selectivity of this compound.

References

StA-IFN-1: A Potent and Selective Inhibitor of the Type I Interferon Induction Pathway for Advanced Immunology and Inflammation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

StA-IFN-1 is a small molecule inhibitor that selectively targets the induction pathway of type I interferons (IFNs), crucial cytokines in the innate immune response and key players in the inflammatory process. With a half-maximal inhibitory concentration (IC50) of 4.1 µM in a green fluorescent protein (GFP) reporter assay for IFN induction, this compound offers a valuable tool for dissecting the intricate signaling cascades that govern IFN production.[1][2][3] Its specificity for the induction pathway, as opposed to the downstream signaling pathway, allows for precise investigation into the mechanisms of immune activation and the pathogenesis of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and its applications in immunology and inflammation research.

Introduction to this compound

Type I interferons, primarily IFN-α and IFN-β, are essential for antiviral defense but their dysregulation can lead to chronic inflammation and autoimmunity.[4][5][6][7][8][9] this compound has emerged as a critical research tool for studying the upstream pathways that control the production of these potent cytokines. It has been shown to reduce the levels of IFN-β mRNA without affecting the mRNA levels of the interferon-stimulated gene MxA, confirming its selectivity for the induction pathway over the signaling pathway.[1][3]

This compound is chemically identified as 4-(1-acetyl-1H-indol-3-yl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, with a molecular formula of C14H13N3O2 and a molecular weight of 255.3.[1]

Mechanism of Action

This compound is proposed to function as a kinase inhibitor, targeting the TBK1/IKKε and/or IKKα/IKKβ kinase complexes. These complexes are critical for the phosphorylation and subsequent activation of the transcription factors IRF3 and NF-κB, which are the master regulators of IFN-β gene expression. By inhibiting these kinases, this compound effectively blocks the signaling cascade initiated by pattern recognition receptors (PRRs) upon detection of pathogens or other inflammatory triggers.

Below is a diagram illustrating the proposed mechanism of action of this compound within the type I interferon induction pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay | Cell Line | Reference |

| IC50 | 4.1 µM | GFP Reporter Assay (IFN-β promoter) | A549/pr(IFNβ).GFP | [1][2][3] |

| Effect on IFN-β mRNA | Significant reduction | Quantitative PCR | A549 | [1] |

| Effect on MxA mRNA | No significant effect | Quantitative PCR | A549 | [1] |

| Effect on IRF3 Phosphorylation | Moderate reduction | Western Blot | A549 |

Detailed Experimental Protocols

Cell-Based GFP Reporter Assay for IFN-β Induction

This protocol is adapted from the methods used in the initial characterization of this compound.

Objective: To quantify the inhibitory effect of this compound on the induction of the IFN-β promoter using a GFP reporter cell line.

Materials:

-

A549/pr(IFNβ).GFP reporter cell line[10]

-

Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Sendai virus (SeV), Cantell strain (a potent inducer of IFN)

-

This compound (dissolved in DMSO)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Seed A549/pr(IFNβ).GFP cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

-

The next day, treat the cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) or a vehicle control (DMSO) for 1 hour.

-

Infect the cells with Sendai virus at a multiplicity of infection (MOI) of 10.

-

Incubate the plates for 24 hours at 37°C.

-

Measure GFP fluorescence using a plate reader with excitation and emission wavelengths of 488 nm and 509 nm, respectively.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Quantitative PCR (qPCR) for IFN-β and MxA mRNA Levels

Objective: To determine the effect of this compound on the transcript levels of IFN-β (an IFN induction marker) and MxA (an IFN signaling marker).

Materials:

-

A549 cells

-

Complete DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Sendai virus, Cantell strain

-

This compound (dissolved in DMSO)